molecular formula C21H14F3NO2 B5801588 N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide

N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide

Cat. No.: B5801588
M. Wt: 369.3 g/mol
InChI Key: SSWSRMIFAJTBDP-UHFFFAOYSA-N
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Description

N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a xanthene core

Properties

IUPAC Name

N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3NO2/c22-21(23,24)13-9-11-14(12-10-13)25-20(26)19-15-5-1-3-7-17(15)27-18-8-4-2-6-16(18)19/h1-12,19H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWSRMIFAJTBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide typically involves the following steps:

    Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyltrimethylsilane or trifluoromethyl iodide.

    Amidation Reaction: The final step involves the reaction of the trifluoromethylated phenyl derivative with the xanthene core to form the carboxamide linkage. This can be done using standard amidation reagents like carbodiimides or coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with proteins, enzymes, or receptors, modulating their activity. The xanthene core may also contribute to the compound’s ability to generate reactive oxygen species, leading to oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.

    Sorafenib: A kinase inhibitor with a trifluoromethyl group, used in cancer therapy.

    Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.

Uniqueness

N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide is unique due to its combination of a trifluoromethyl group and a xanthene core. This structural feature imparts distinct physicochemical properties, such as enhanced stability and fluorescence, making it valuable for various applications in research and industry.

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